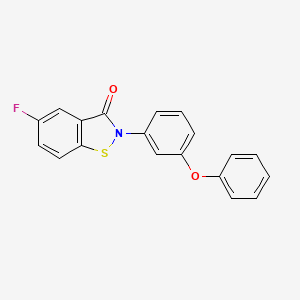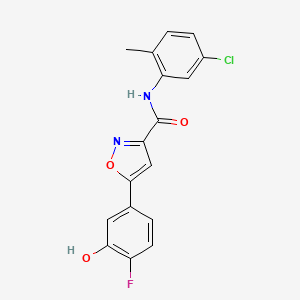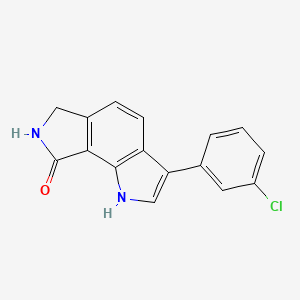
m-PEG10-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-PEG10-acid is a PEG derivative containing a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media.
Scientific Research Applications
Gene Expression in Cancer Research
m-PEG10-acid, also known as PEG10, is a gene whose expression has been extensively studied in various cancer types. It has been identified as an imprinted gene with elevated expression levels in the majority of human hepatocellular carcinoma (HCC) samples. Its expression is also induced during the G2/M phase of regenerating mouse liver. Studies have found that ectopic expression of PEG10 in cells affects cell cycle progression and associates with the nuclear membrane, indicating a potential role in liver regeneration or carcinogenesis (Tsou et al., 2003). The expression of PEG10 in other cancer types, such as Burkitt's lymphoma, has also been linked to enhanced apoptotic resistance and cell viability, further underlining the gene's significance in cancer progression and potential as a therapeutic target (Xiong et al., 2012).
Role in Embryonic Development
PEG10's role extends beyond cancer research, as it is essential for embryonic development in mammals. It expresses two reading frames and is derived from a retroelement that acquired a cellular function. The gene is conserved in therian mammals, and its frameshift site is highly active, indicating a significant function intrinsic to the importance of PEG10 in mammals (Clark et al., 2007). Understanding the molecular basis of PEG10 expression and its functions could shed light on the processes leading to various liver diseases and developmental abnormalities.
Therapeutic and Diagnostic Potential
The unique expression pattern and functional implications of PEG10 make it a potential biomarker for cancer prognosis and a target for therapeutic interventions. Studies have shown that PEG10 expression is associated with poor survival and tumor recurrence in HCC, suggesting its role in early recurrence and as a biomarker predicting recurrence-free survival (Bang et al., 2015). Additionally, the ability of PEG10 to regulate cell proliferation, apoptosis, and metastasis in various cancer types, including lung and breast cancer, underscores its importance in cancer progression and its potential as a target for cancer therapy (Deng et al., 2014; Li et al., 2016).
properties
Product Name |
m-PEG10-acid |
|---|---|
Molecular Formula |
C22H44O12 |
Molecular Weight |
500.58 |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C22H44O12/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-22(23)24/h2-21H2,1H3,(H,23,24) |
InChI Key |
DWDMPMQTMMOYQC-UHFFFAOYSA-N |
SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
m-PEG10-acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[[5-Bromanyl-1-(3-Methylsulfonylpropyl)benzimidazol-2-Yl]methyl]-1-Cyclopropyl-Imidazo[4,5-C]pyridin-2-One](/img/structure/B1192962.png)



![(2S)-2-[[5-[bis(4-chlorophenyl)methyl]-3-methylthiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1192972.png)